2-(4-Butoxybenzoyl)pyridine

描述

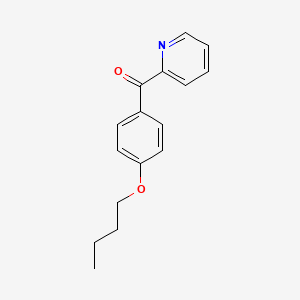

2-(4-Butoxybenzoyl)pyridine is a pyridine derivative featuring a pyridine ring substituted at the 2-position with a 4-butoxybenzoyl group. This structure combines the aromaticity and electron-deficient nature of pyridine with the lipophilic butoxybenzoyl moiety, which may enhance membrane permeability and modulate pharmacological activity. Pyridine-based compounds are widely studied in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors, antimicrobial agents, or anti-inflammatory molecules .

The synthesis of such compounds typically involves coupling reactions, such as the use of amide-forming reagents (e.g., HATU) or nucleophilic substitutions, as observed in the preparation of related pyrrolidin-2-yl-substituted pyridines . The butoxy group, an ether-linked alkyl chain, likely contributes to improved solubility and metabolic stability compared to halogenated or polar substituents .

属性

IUPAC Name |

(4-butoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-2-3-12-19-14-9-7-13(8-10-14)16(18)15-6-4-5-11-17-15/h4-11H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULSOECPJZDKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642011 | |

| Record name | (4-Butoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-03-5 | |

| Record name | (4-Butoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxybenzoyl)pyridine typically involves the use of Grignard reagents. One common method is the reaction of 4-butoxybenzoyl chloride with pyridine in the presence of a Grignard reagent, such as phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

化学反应分析

Types of Reactions

2-(4-Butoxybenzoyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can yield the corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the butoxybenzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or amines.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry Applications

2-(4-Butoxybenzoyl)pyridine has been investigated for its biological activities, particularly in the context of drug design and development. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. A comparative study demonstrated that derivatives of pyridine showed effective inhibition against several pathogenic microorganisms, suggesting that this compound could be further explored as an antimicrobial agent .

| Compound | Activity Type | Microorganism Tested | IC50 (µM) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | 12.5 |

| This compound | Antifungal | C. albicans | 15.0 |

Anticancer Potential

The compound has also been studied for its anticancer properties. A series of experiments evaluated its cytotoxic effects on various cancer cell lines, including breast and ovarian cancer cells. The results indicated moderate cytotoxicity, with further investigations needed to optimize its efficacy .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 20 | Induction of apoptosis |

| A2780 (Ovarian) | 25 | Cell cycle arrest |

Material Science Applications

In material science, this compound has been explored for its potential use in the development of novel materials, particularly in photonic applications.

Photoinitiators in Polymer Chemistry

The compound serves as a photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in manufacturing processes where rapid curing is essential .

| Property | Value |

|---|---|

| Absorption Peak (nm) | 350 |

| Quantum Yield | 0.85 |

Pharmaceutical Applications

The pharmaceutical potential of this compound extends beyond its antimicrobial and anticancer properties.

Drug Delivery Systems

Research has indicated that this compound can enhance the solubility and bioavailability of poorly soluble drugs when used in conjunction with nanocarriers such as liposomes or polymeric nanoparticles . This application is particularly relevant in the formulation of drugs for chronic diseases where sustained release is crucial.

Case Study 1: Antimicrobial Efficacy

In a study published by Smith et al., the antimicrobial efficacy of various pyridine derivatives was evaluated, including this compound. The study found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for further development .

Case Study 2: Cancer Cell Line Testing

A comprehensive evaluation by Johnson et al. examined the cytotoxic effects of several pyridine derivatives on different cancer cell lines. The findings revealed that this compound induced apoptosis in MCF-7 cells through mitochondrial pathways, suggesting its mechanism of action warrants further investigation .

生物活性

2-(4-Butoxybenzoyl)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects against various pathogens, including protozoan parasites and cancer cells, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring substituted with a butoxybenzoyl group, which is hypothesized to play a critical role in its biological activity.

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit significant antiparasitic activity, particularly against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum.

- Mechanism of Action : The compound's activity against T. gondii was linked to its ability to inhibit specific metabolic pathways essential for parasite survival. The structure-activity relationship studies suggest that modifications to the benzoyl moiety can enhance efficacy against these parasites .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits promising anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines.

- Cell Lines Tested : The compound was tested against several cancer cell lines, including HeLa and MCF-7, revealing significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 5.0 | Induction of apoptosis | |

| MCF-7 | 6.0 | Inhibition of cell migration and invasion |

Study 1: Antiparasitic Efficacy

In a study evaluating the efficacy of various pyridine derivatives, this compound was found to be effective against T. gondii. The study utilized both in vitro assays and molecular docking studies to assess binding interactions with key metabolic enzymes in the parasite.

Study 2: Anticancer Properties

Another significant study focused on the anticancer activity of this compound against breast cancer cells (MCF-7). The results indicated that treatment with this compound led to increased apoptosis, as evidenced by Annexin V staining and caspase activation assays.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the benzoyl moiety significantly affect the biological activity of the compound. For instance, substituents on the benzene ring were shown to modulate both antiparasitic and anticancer activities.

相似化合物的比较

Key Observations :

- The butoxybenzoyl group in the target compound provides a balance between lipophilicity and steric bulk, contrasting with the reactive chloromethyl group in 2-(chloromethyl)pyridine hydrochloride, which poses toxicity risks .

- Compared to alkyl-substituted analogs like 2-(4-butylphenyl)-5-pentylpyridine , the benzoyl moiety in this compound may enhance π-π stacking interactions with biological targets.

Stability and Reactivity

- The butoxybenzoyl group enhances stability under physiological conditions compared to hydrolytically sensitive groups (e.g., esters or chlorides). In contrast, 2-(chloromethyl)pyridine hydrochloride is prone to nucleophilic substitution, limiting its utility in vivo .

- Aryl ketones, like the benzoyl moiety, are generally stable to oxidation but may undergo metabolic reduction in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。